2-Desoxy-4-epi-pulchellin

Description

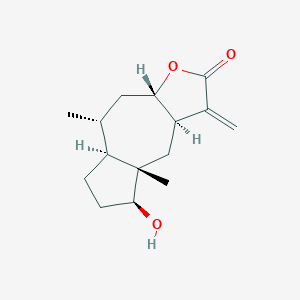

Structure

3D Structure

Properties

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 2-Deoxy-4-epi-pulchellin: A Technical Guide to its Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-4-epi-pulchellin, a sesquiterpene lactone, has been identified as a natural product isolated from Polygonum hydropiper. This technical guide provides a comprehensive overview of its natural source, though specific details regarding its isolation, quantification, and biological activity remain limited in publicly accessible scientific literature.

Natural Source: Polygonum hydropiper

The primary documented natural source of 2-Deoxy-4-epi-pulchellin is the plant Polygonum hydropiper, commonly known as water pepper. This species is a member of the Polygonaceae family and is recognized for its rich phytochemical profile, which includes a variety of flavonoids and sesquiterpenoids. The compound has been specifically reported to be found within the dichloromethane-soluble fraction of the plant material.

Quantitative Data

A thorough review of available scientific literature did not yield specific quantitative data on the concentration or yield of 2-Deoxy-4-epi-pulchellin from Polygonum hydropiper. The following table is provided as a template for future research findings.

| Plant Material | Extraction Solvent | Fraction | Compound Yield (mg/kg) | Reference |

| Polygonum hydropiper | Dichloromethane | Dichloromethane-soluble | Data Not Available | TBD |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of 2-Deoxy-4-epi-pulchellin are not extensively described in the currently accessible literature. However, a general workflow for the extraction of sesquiterpene lactones from plant matter can be inferred. The following represents a generalized protocol that would likely be adapted for the specific target compound.

General Extraction and Isolation Workflow for Sesquiterpene Lactones from Polygonum hydropiper

Caption: Generalized workflow for the extraction and isolation of 2-Deoxy-4-epi-pulchellin.

Methodology Details:

-

Plant Material Preparation: The aerial parts of Polygonum hydropiper are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to extraction with a non-polar solvent, such as dichloromethane, typically through maceration or Soxhlet extraction, to isolate lipophilic compounds including sesquiterpene lactones.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography, commonly using silica gel as the stationary phase. A solvent gradient system (e.g., increasing polarity with hexane and ethyl acetate) is employed to separate the components of the extract based on their polarity.

-

Analysis and Pooling: Thin-layer chromatography (TLC) is used to monitor the fractions and identify those containing the compound of interest, which are then pooled together.

-

Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure 2-Deoxy-4-epi-pulchellin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Signaling Pathways and Biological Activity

Currently, there is no specific information in the reviewed scientific literature detailing the biological activity or the signaling pathways associated with 2-Deoxy-4-epi-pulchellin. The biological effects of the broader extracts of Polygonum hydropiper have been studied, revealing activities such as anti-inflammatory and antimicrobial properties, which are often attributed to its flavonoid and other sesquiterpenoid constituents.

The following diagram represents a hypothetical workflow for screening the biological activity of a novel natural compound like 2-Deoxy-4-epi-pulchellin.

Caption: Hypothetical workflow for the biological activity screening of 2-Deoxy-4-epi-pulchellin.

Conclusion

2-Deoxy-4-epi-pulchellin is a sesquiterpene lactone naturally occurring in Polygonum hydropiper. While its source is identified, there is a significant gap in the scientific literature regarding its quantitative analysis, specific isolation protocols, and biological activities. The information presented in this guide serves as a foundation for future research into this compound. Further studies are warranted to fully characterize 2-Deoxy-4-epi-pulchellin and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to consult the primary literature, should it become accessible, for more definitive data.

The Biological Activity of 2-Desoxy-4-epi-pulchellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Desoxy-4-epi-pulchellin (PCL) is a naturally occurring sesquiterpene lactone that has demonstrated notable antitumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological activities of PCL, with a focus on its mechanism of action in cancer cells. The primary focus of research has been on its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Furthermore, PCL has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death in colon cancer cell lines. This document summarizes the available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development of 2-Desoxy-4-epi-pulchellin as a potential therapeutic agent.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. Among these, 2-Desoxy-4-epi-pulchellin has emerged as a molecule of interest due to its potential therapeutic applications. Isolated from various plant species, PCL has been the subject of preliminary studies investigating its anticancer and anti-inflammatory effects. The core of its activity appears to be linked to the modulation of key cellular signaling pathways, particularly the JAK/STAT3 cascade, which is often dysregulated in various cancers. This guide aims to consolidate the current understanding of PCL's biological functions and provide a practical resource for researchers in the field.

Quantitative Data

A key study by Niu et al. (2019) investigated the biological activity of 2-Desoxy-4-epi-pulchellin and its synthetic 13-amino derivatives. While the published abstract indicates that the derivatives exhibited higher potency than the parent compound, specific quantitative data for 2-Desoxy-4-epi-pulchellin, such as IC50 values for cytotoxicity and STAT3 inhibition, were not detailed in the publicly available information. The following tables are structured to incorporate such data as it becomes available through the full-text publication or further studies.

Table 1: In Vitro Cytotoxicity of 2-Desoxy-4-epi-pulchellin

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Cancer | Data not available | |

| Other |

Table 2: Inhibition of STAT3 Signaling by 2-Desoxy-4-epi-pulchellin

| Assay Type | Cell Line | IC50 (µM) | Citation |

| STAT3 Luciferase Reporter | HEK293T | Data not available | |

| Other |

Key Biological Activities

Inhibition of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is a crucial signaling cascade that transmits information from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in cell proliferation, survival, differentiation, and inflammation. Constitutive activation of the STAT3 protein is a hallmark of many human cancers and is considered a key driver of tumorigenesis.

2-Desoxy-4-epi-pulchellin has been identified as an inhibitor of the IL-6-induced STAT3 signaling pathway. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that binds to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and DNA binding, which in turn activates the transcription of target genes. By inhibiting this pathway, PCL can suppress the pro-proliferative and anti-apoptotic signals that are critical for cancer cell growth.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulation of cell cycle checkpoints, leading to uncontrolled proliferation. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA.

Studies have shown that 2-Desoxy-4-epi-pulchellin induces cell cycle arrest at the G2/M phase in colon cancer cells. This arrest is a common cellular response to DNA damage or other cellular stresses and can ultimately lead to the induction of apoptosis (programmed cell death). The molecular mechanisms underlying PCL-induced G2/M arrest likely involve the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins, which are critical for the transition from G2 to mitosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 2-Desoxy-4-epi-pulchellin's biological activity. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Desoxy-4-epi-pulchellin (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

STAT3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: After 24 hours, treat the cells with 2-Desoxy-4-epi-pulchellin for a specified period.

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with 2-Desoxy-4-epi-pulchellin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for JAK/STAT Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Treatment and Lysis: Treat cells with 2-Desoxy-4-epi-pulchellin and/or IL-6. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

2-Desoxy-4-epi-pulchellin is a promising natural product with demonstrated antitumor and anti-inflammatory activities. Its ability to inhibit the oncogenic STAT3 signaling pathway and induce G2/M cell cycle arrest provides a strong rationale for its further investigation as a potential cancer therapeutic. However, to fully realize its potential, several key areas need to be addressed. Future research should focus on obtaining the full quantitative data for the parent compound, elucidating the precise molecular targets within the JAK/STAT pathway, and exploring its efficacy in in vivo models. Furthermore, structure-activity relationship (SAR) studies, similar to the work on its 13-amino derivatives, could lead to the development of even more potent and selective analogs. This technical guide serves as a foundation for these future endeavors, providing the necessary background and methodological framework to advance the study of this intriguing natural product.

An In-Depth Technical Guide to 2-Deoxy-4-epi-pulchellin (CAS Number: 122872-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-4-epi-pulchellin (CAS: 122872-03-1), a sesquiterpene lactone isolated from the plant Polygonum hydropiper, has emerged as a compound of significant interest in pharmacological research.[1] Also known by its synonyms 2,6-Dideacetoxybritanin and 2-Deoxy-4-epipulchellin, this natural product has demonstrated a compelling profile of potent in vitro biological activities, including cytotoxic, antiviral, and antimycobacterial effects. Recent studies have further elucidated its mechanism of action, revealing an inhibitory effect on the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the available data on 2-Deoxy-4-epi-pulchellin, including its chemical properties, multifaceted biological activities with corresponding quantitative data, and detailed experimental methodologies. Special emphasis is placed on its potential as a lead compound in the development of novel therapeutics.

Chemical Properties

2-Deoxy-4-epi-pulchellin is a natural product with the following chemical properties:

| Property | Value |

| CAS Number | 122872-03-1 |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Synonyms | 2,6-Dideacetoxybritanin, 2-Deoxy-4-epipulchellin |

| Source | Isolated from the dichloromethane-soluble fraction of Polygonum hydropiper.[1] |

Biological Activities and Quantitative Data

2-Deoxy-4-epi-pulchellin exhibits a broad spectrum of biological activities, positioning it as a versatile candidate for further investigation in drug discovery programs.

Cytotoxic Activity

The compound has demonstrated potent in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | IC₅₀ Range (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.10 - 46.7 |

| MCF-7 | Breast Cancer | 0.10 - 46.7 |

| HeLa | Cervical Cancer | 0.10 - 46.7 |

| DU145 | Prostate Cancer | 0.10 - 46.7 |

| U937 | Histiocytic Lymphoma | 0.10 - 46.7 |

| H1975 | Non-Small Cell Lung Cancer | 0.10 - 46.7 |

| SGC-7901 | Gastric Cancer | 0.10 - 46.7 |

| A549 | Lung Cancer | 0.10 - 46.7 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.10 - 46.7 |

| HL60 | Promyelocytic Leukemia | 0.10 - 46.7 |

Antiviral Activity

2-Deoxy-4-epi-pulchellin has shown significant antiviral activity against influenza A virus subtypes H1N1 and H3N2. Quantitative data on the specific IC₅₀ values for its antiviral effects are not yet publicly available in detail.

Antimycobacterial Activity

The compound displays notable activity against mycobacteria, with a reported IC₅₀ value for its antimycobacterial activity.

| Activity | IC₅₀ (µM) |

| Antimycobacterial | 7.6 |

Mechanism of Action: Inhibition of STAT3 Signaling

Recent research has shed light on the molecular mechanism underlying the anticancer effects of 2-Deoxy-4-epi-pulchellin and its derivatives. The compound has been shown to inhibit the IL-6-induced STAT3 signaling pathway. Furthermore, its derivatives have been observed to induce G2/M arrest in HCT116 colon cancer cells, leading to mitotic arrest and cell death.

Figure 1. Proposed mechanism of 2-Deoxy-4-epi-pulchellin in the STAT3 signaling pathway.

Experimental Protocols

While the specific, detailed experimental protocols for the initial broad screening of 2-Deoxy-4-epi-pulchellin are not publicly available, this section outlines standardized methodologies commonly employed for the assessment of its observed biological activities.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Workflow:

Figure 2. General workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Human cancer cell lines are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 2-Deoxy-4-epi-pulchellin. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay (Plaque Reduction Assay for H1N1/H3N2)

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well or 12-well plates.

-

Virus-Compound Incubation: A known titer of influenza virus (H1N1 or H3N2) is pre-incubated with various concentrations of 2-Deoxy-4-epi-pulchellin for a defined period (e.g., 1 hour) at 37°C.

-

Infection: The cell monolayers are washed, and then infected with the virus-compound mixture.

-

Adsorption: The virus is allowed to adsorb to the cells for approximately 1 hour.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium species.

Methodology:

-

Inoculum Preparation: A suspension of the mycobacterial strain (e.g., Mycobacterium tuberculosis H37Rv) is prepared and its density is adjusted to a standard (e.g., McFarland standard).

-

Compound Dilution: Serial dilutions of 2-Deoxy-4-epi-pulchellin are prepared in a 96-well microplate containing appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth).

-

Inoculation: The mycobacterial suspension is added to each well.

-

Incubation: The plates are incubated at 37°C for a period of 5-7 days.

-

Alamar Blue Addition: An Alamar Blue solution is added to each well.

-

Re-incubation: The plates are incubated for an additional 24 hours.

-

Result Interpretation: In wells where the mycobacteria are actively growing, the blue Alamar Blue reagent is reduced to a pink-colored product. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Synthesis

Currently, there is no publicly available information detailing the chemical synthesis of 2-Deoxy-4-epi-pulchellin. The compound is obtained through isolation from its natural source, Polygonum hydropiper.

Future Directions

2-Deoxy-4-epi-pulchellin presents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Elucidation of Detailed Structure-Activity Relationships (SAR): Synthesis and biological evaluation of a broader range of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound's efficacy and safety in animal models of cancer, viral infections, and tuberculosis.

-

Target Deconvolution: Further investigation into the specific molecular targets of 2-Deoxy-4-epi-pulchellin to fully understand its mechanism of action.

-

Development of a Total Synthesis Route: A scalable synthetic route would facilitate the production of larger quantities of the compound and its analogs for advanced preclinical and clinical studies.

Conclusion

2-Deoxy-4-epi-pulchellin is a natural product with a compelling and diverse biological profile. Its potent cytotoxic, antiviral, and antimycobacterial activities, coupled with its newly discovered role as an inhibitor of the STAT3 signaling pathway, underscore its potential as a valuable lead compound in drug discovery. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule. Further investigation is warranted to fully unlock its clinical utility.

References

An In-depth Technical Guide to 2-Desoxy-4-epi-pulchellin: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Desoxy-4-epi-pulchellin, a sesquiterpene lactone natural product, has emerged as a molecule of interest in medicinal chemistry and drug discovery. Initially isolated from Polygonum hydropiper, this compound has demonstrated noteworthy biological activities, including anti-inflammatory, antitumor, and antiviral properties. Subsequent research has identified its potential as an inhibitor of the STAT3 signaling pathway, a critical mediator in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 2-Desoxy-4-epi-pulchellin, including its isolation, structural characterization, and initial synthetic modifications. Detailed experimental protocols, quantitative data, and visual diagrams of its mechanism of action and experimental workflows are presented to facilitate further research and development.

Discovery and History

The first documented isolation of 2-Desoxy-4-epi-pulchellin was reported in 2017 by Xiao and colleagues from the dichloromethane-soluble fraction of the plant Polygonum hydropiper. In their study focused on the biological evaluation of phytoconstituents from this plant, 2-Desoxy-4-epi-pulchellin was identified as one of fourteen isolated compounds. While this initial report established its natural origin and chemical structure, it did not detail specific biological activities for the compound itself, focusing instead on the antitrypanosomal and other activities of different constituents of the plant extract.

Subsequent research has expanded our understanding of this molecule's therapeutic potential. A significant development came in 2019 when Niu and a team of researchers investigated synthetic derivatives of 2-Desoxy-4-epi-pulchellin. Their work not only confirmed the antitumor and anti-inflammatory activities of the parent compound but also demonstrated that it and its 13-amino derivatives could inhibit the IL-6-induced STAT3 signaling pathway, leading to G2/M phase cell cycle arrest and apoptosis in colon cancer cells[1]. Further reinforcing its role as a STAT3 inhibitor, a 2021 review on anticancer targets of sesquiterpene lactones also highlighted 2-desoxy-4-epi-pulchellin, isolated from Carpesium faberi and Carpesium abrotanoides, for this activity[2][3]. More recently, a 2025 review on the antiviral therapeutic insights of sesquiterpene lactones reported the anti-influenza A activity of 2-Desoxy-4-epi-pulchellin[4].

Physicochemical and Spectroscopic Data

The structural identity of 2-Desoxy-4-epi-pulchellin has been confirmed through various spectroscopic methods.

| Property | Data | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | Inferred from structure |

| CAS Number | 122872-03-1 | General chemical databases |

| ¹H NMR Spectrum | Available | --INVALID-LINK--[5] |

| ¹³C NMR Spectrum | Data reported for derivatives | Niu et al., 2019[1] |

| Mass Spectrometry | HR-ESIMS data reported for derivatives | Niu et al., 2019[1] |

Biological Activity

2-Desoxy-4-epi-pulchellin has demonstrated a range of biological activities, with its antitumor and antiviral properties being the most prominent.

| Activity | Cell Line/Virus | IC₅₀/EC₅₀ | Reference |

| Anti-influenza A (H1N1) | Not specified | 29.3 µM | RSC Advances, 2025[4] |

| Anti-influenza A (H3N2) | Not specified | 47.3 µM | RSC Advances, 2025[4] |

| STAT3 Signaling Inhibition | HCT116 (colon cancer) | Potency indicated, but specific IC₅₀ not provided | Niu et al., 2019[1] |

| Cytotoxicity (as a derivative) | HCT116 (colon cancer) | Derivatives showed higher potency than the parent compound | Niu et al., 2019[1] |

Experimental Protocols

Isolation of 2-Desoxy-4-epi-pulchellin from Polygonum hydropiper

-

Extraction: Dried and powdered whole plants of Polygonum hydropiper are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Isolation: The dichloromethane-soluble fraction, containing 2-Desoxy-4-epi-pulchellin, is subjected to repeated column chromatography on silica gel. Elution is typically performed with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 2-Desoxy-4-epi-pulchellin.

Synthesis of 13-Amino Derivatives of 2-Desoxy-4-epi-pulchellin

This protocol is adapted from Niu et al. (2019) and describes the synthesis of derivatives from the parent compound.

-

Reaction Setup: To a solution of 2-Desoxy-4-epi-pulchellin in a suitable solvent (e.g., methanol), the desired amine is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours).

-

Monitoring: The progress of the Michael addition reaction is monitored by TLC.

-

Workup and Purification: Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the 13-amino derivative.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of the JAK/STAT3 Signaling Pathway

Caption: Inhibition of the IL-6 induced JAK/STAT3 signaling pathway by 2-Desoxy-4-epi-pulchellin.

General Experimental Workflow

Caption: A generalized workflow for the isolation, evaluation, and modification of 2-Desoxy-4-epi-pulchellin.

Future Perspectives

2-Desoxy-4-epi-pulchellin presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology. The demonstrated inhibition of the STAT3 signaling pathway warrants further investigation into its efficacy in a broader range of cancer types where this pathway is constitutively active. Moreover, the initial findings of its anti-influenza activity suggest that it could be a lead compound for the development of new antiviral drugs.

Future research should focus on:

-

Total Synthesis: Development of a robust and scalable total synthesis route to enable the production of larger quantities for extensive biological testing and the generation of a wider array of derivatives.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between 2-Desoxy-4-epi-pulchellin and its biological targets.

-

In vivo Efficacy: Evaluation of the compound and its most potent derivatives in preclinical animal models of cancer and viral infections.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its drug-like potential.

References

- 1. Synthetic derivatives of the natural product 13-amino 2-desoxy-4-epi-pulchellin inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-Desoxy-4-epi-pulchellin(122872-03-1) 1H NMR spectrum [chemicalbook.com]

Unveiling the Therapeutic Potential of 2-Deoxy-4-epi-pulchellin: A Technical Guide

A Comprehensive Overview of a Sesquiterpene Lactone from Traditional Medicine for Researchers and Drug Development Professionals

Introduction

2-Deoxy-4-epi-pulchellin (PCL), a sesquiterpene lactone, is a bioactive natural product that has garnered interest in the scientific community for its potential therapeutic applications. Although initially misassociated with the ribosome-inactivating protein pulchellin from Abrus pulchellus, PCL is, in fact, a constituent of various traditional medicinal plants, most notably Polygonum hydropiper. This technical guide provides an in-depth analysis of 2-Deoxy-4-epi-pulchellin, focusing on its origins in traditional medicine, its pharmacological activities, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Context: Polygonum hydropiper in Traditional Medicine

Polygonum hydropiper L., commonly known as water pepper or marshpepper knotweed, is an herb with a long history of use in traditional medicine systems across the world, including Traditional Chinese Medicine.[1][2] Traditionally, it has been employed to treat a variety of ailments, leveraging its pungent and mild properties.[1] The plant is typically associated with the stomach and large intestine meridians and has been used for its dampness-resolving, stagnation-removing, and wind-expelling effects.[1]

Documented traditional applications of Polygonum hydropiper include the treatment of:

-

Gastrointestinal disorders such as dysentery, enterogastritis, and diarrhea.[1]

-

Inflammatory conditions like rheumatoid arthritis.[1]

-

Skin conditions including dermatophytosis, beriberi, and itch.[1]

-

Hemorrhagic conditions, including hemostasis for swelling and pain, and functional uterine hemorrhage.[1]

-

Topical applications for snakebites and skin eczema.[1]

The diverse therapeutic applications of Polygonum hydropiper have prompted scientific investigation into its phytochemical constituents to identify the bioactive compounds responsible for its medicinal properties.

Phytochemistry: Isolation of 2-Deoxy-4-epi-pulchellin

2-Deoxy-4-epi-pulchellin is a sesquiterpene lactone that has been successfully isolated from the dichloromethane-soluble fraction of Polygonum hydropiper. The isolation and characterization of this and other drimane-type sesquiterpenoids from this plant were first reported by Fukuyama et al. in 1985.[3] The presence of a variety of other bioactive compounds, including flavonoids, phenylpropanoids, and volatile oils, has also been reported in Polygonum hydropiper.[1]

Pharmacological Activities and Mechanism of Action

Emerging research has begun to shed light on the pharmacological activities of 2-Deoxy-4-epi-pulchellin, revealing its potential as an anti-inflammatory and antitumor agent.[4]

Anti-inflammatory and Antitumor Activity

Studies have shown that PCL and its synthetic derivatives exhibit promising antitumor and anti-inflammatory properties.[4] The primary mechanism of action identified to date involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Inhibition of STAT3 Signaling

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers and inflammatory diseases. 2-Deoxy-4-epi-pulchellin and its derivatives have been shown to inhibit the IL-6-induced STAT3 signaling pathway.[4] By targeting this pathway, PCL can potentially modulate the expression of downstream genes involved in tumorigenesis and inflammation.

Inhibition of the IL-6/JAK/STAT3 Signaling Pathway by 2-Deoxy-4-epi-pulchellin.

Induction of G2/M Cell Cycle Arrest

In addition to its effects on STAT3 signaling, derivatives of 2-Deoxy-4-epi-pulchellin have been observed to induce cell cycle arrest at the G2/M phase in cancer cells.[4] This disruption of the cell cycle prevents cancer cells from progressing through mitosis, ultimately leading to cell death. This suggests that PCL may have potential as a cytotoxic agent for cancer therapy.

Induction of G2/M Cell Cycle Arrest by Derivatives of 2-Deoxy-4-epi-pulchellin.

Experimental Methodologies

The following sections outline the general experimental protocols for the isolation and biological evaluation of 2-Deoxy-4-epi-pulchellin and its derivatives. These are representative methodologies and may require optimization based on specific experimental conditions.

Extraction and Isolation of 2-Deoxy-4-epi-pulchellin from Polygonum hydropiper

The isolation of sesquiterpenoids like PCL typically involves solvent extraction and chromatographic techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Polygonum hydropiper.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried plant material into a coarse powder.

2. Solvent Extraction:

-

Macerate the powdered plant material with a non-polar solvent such as dichloromethane or hexane at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

-

Combine fractions with similar TLC profiles and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure 2-Deoxy-4-epi-pulchellin.

General Workflow for the Isolation of 2-Deoxy-4-epi-pulchellin.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

1. Cell Culture:

-

Culture a relevant cancer cell line (e.g., HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare a series of dilutions of 2-Deoxy-4-epi-pulchellin in the culture medium.

-

Treat the cells with the different concentrations of the compound and include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

4. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

5. Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

STAT3 Signaling Inhibition Assay (Western Blot)

This method is used to assess the effect of the compound on the phosphorylation of STAT3.

1. Cell Treatment:

-

Culture cells as described above and treat them with 2-Deoxy-4-epi-pulchellin for a specific duration.

-

Stimulate the cells with IL-6 to induce STAT3 phosphorylation.

2. Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

1. Cell Treatment:

-

Treat the cells with 2-Deoxy-4-epi-pulchellin for a specified time (e.g., 24 hours).

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

3. Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Quantitative Data

While a specific study detailing the IC50 value of the parent compound, 2-Deoxy-4-epi-pulchellin, was not available in the initial literature search, a study on its synthetic derivatives provides valuable insight into its potential potency. The methyl hydroxyethylamine derivatives of PCL have been shown to possess higher potency than the parent compound in inducing mitotic arrest in HCT116 cancer cells.[4] Further research is required to establish the precise quantitative pharmacological parameters of 2-Deoxy-4-epi-pulchellin.

| Compound Class | Activity | Cell Line | Observed Effect | Reference |

| 2-Deoxy-4-epi-pulchellin Derivatives | Antitumor | HCT116 (Colon Cancer) | Induction of significant mitotic arrest via G2/M arrest | [4] |

| 2-Deoxy-4-epi-pulchellin and Derivatives | Anti-inflammatory, Antitumor | - | Inhibition of IL-6-induced STAT3 signaling | [4] |

Conclusion and Future Directions

2-Deoxy-4-epi-pulchellin, a sesquiterpene lactone from the traditional medicinal plant Polygonum hydropiper, presents a promising scaffold for the development of novel anti-inflammatory and antitumor agents. Its ability to inhibit the STAT3 signaling pathway and induce G2/M cell cycle arrest in cancer cells highlights its therapeutic potential.

For researchers and drug development professionals, future investigations should focus on:

-

Comprehensive Pharmacological Profiling: A detailed evaluation of the in vitro and in vivo efficacy of pure 2-Deoxy-4-epi-pulchellin is necessary to establish its potency and therapeutic window.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by PCL will provide a deeper understanding of its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of PCL derivatives will be crucial for optimizing its pharmacological properties and developing potent drug candidates.

-

Toxicological and Pharmacokinetic Studies: In-depth assessment of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of PCL and its lead derivatives is essential for their progression towards clinical development.

The continued exploration of natural products from traditional medicine, such as 2-Deoxy-4-epi-pulchellin, holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Desoxy-4-epi-pulchellin: A Technical Guide for Researchers

Abstract

2-Desoxy-4-epi-pulchellin is a naturally occurring pseudoguaianolide sesquiterpene lactone isolated from plant species such as Polygonum hydropiper and Xerolekia speciosissima. While direct and extensive biological data for this specific compound remains limited, its structural class is associated with significant anti-inflammatory and cytotoxic activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic uses of 2-Desoxy-4-epi-pulchellin by drawing parallels with well-studied analogous compounds, namely helenalin and gaillardin. This document outlines potential mechanisms of action, proposes detailed experimental protocols for future investigation, and presents a framework for its preclinical evaluation as a potential therapeutic agent.

Introduction

2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone belonging to the pseudoguaianolide class. It has been identified and isolated from the dichloromethane-soluble fraction of Polygonum hydropiper and has also been found in Xerolekia speciosissima. While the existing literature confirms its structure and origin, there is a notable scarcity of studies detailing its specific biological activities. However, the broader class of pseudoguaianolides is well-documented for its potent biological effects, particularly in the realms of inflammation and oncology. Compounds like helenalin and gaillardin, which share the pseudoguaianolide scaffold, have been extensively studied, revealing mechanisms that include the inhibition of key inflammatory and cell survival pathways. This guide will, therefore, leverage the current understanding of these related molecules to extrapolate potential therapeutic avenues and research directions for 2-Desoxy-4-epi-pulchellin.

Potential Therapeutic Uses

Based on the established activities of structurally similar pseudoguaianolides, 2-Desoxy-4-epi-pulchellin is hypothesized to possess the following therapeutic properties:

-

Anti-inflammatory: Potential for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.

-

Anticancer: Potential as a cytotoxic agent against various cancer cell lines, warranting investigation in solid tumors and hematological malignancies.

Proposed Mechanisms of Action

The therapeutic potential of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins, thereby modulating their function. The primary proposed mechanisms of action for 2-Desoxy-4-epi-pulchellin, based on studies of helenalin and gaillardin, are detailed below.

Anti-inflammatory Activity via NF-κB Inhibition

A key mechanism for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Helenalin, for instance, has been shown to directly alkylate the p65 subunit of NF-κB, preventing its DNA binding and subsequent transcription of pro-inflammatory genes.[1][2]

References

- 1. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Action of 2-Deoxy-4-epi-scyllo-inosose and Pulchellin

Disclaimer: The compound "2-Deoxy-4-epi-pulchellin" does not appear in the scientific literature. This guide provides a detailed analysis of two distinct but potentially related molecules based on the user's query: 2-Deoxy-4-epi-scyllo-inosose , a novel cyclitol with a postulated role in signaling, and Pulchellin , a well-characterized toxic protein.

Part 1: 2-Deoxy-4-epi-scyllo-inosose

Introduction

2-Deoxy-4-epi-scyllo-inosose (DEI) is a novel cyclitol, an isomer of inositol, that has been identified as the product of the enzyme EboD.[1] This enzyme is part of a cryptic gene cluster, the 'ebo' cluster, found in various bacteria and eustigmatophyte algae.[1] The ebo cluster in Pseudomonas fluorescens is associated with a repellent mechanism against nematode grazing, while in cyanobacteria, it is involved in the transport of the scytonemin monomer.[1] DEI is hypothesized to function as a precursor to a signaling molecule or as a transporter in these organisms.[1][2]

Biosynthesis and Postulated Mechanism of Action

The primary known mechanism involving 2-Deoxy-4-epi-scyllo-inosose is its biosynthesis from D-mannose 6-phosphate, catalyzed by the enzyme 2-deoxy-4-epi-scyllo-inosose synthase, also known as EboD.[1][3] This reaction is a key step in the newly discovered ebo/EDB pathways.[1]

The proposed role of DEI is that of a precursor in a yet-to-be-fully-elucidated signaling pathway or transport system.[1][2] Its structural similarity to other biologically important inositols, such as scyllo-inosose (a precursor to aminoglycoside antibiotics), suggests it may play a significant role in cellular processes.[2]

Quantitative Data

Currently, there is limited quantitative data available regarding the biological activity of 2-Deoxy-4-epi-scyllo-inosose itself. The primary quantitative data relates to the enzymatic activity of the synthesizing enzyme, EboD.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Kinetic Isotope Effect (kH/kD) | 2.4 | 2-deoxy-scyllo-inosose synthase (related enzyme) | [4] |

| Cofactor Requirement | Co²⁺ or Ni²⁺ | EboD from Nostoc punctiforme and Sporocytophaga myxococcoides | [3] |

Experimental Protocols

Enzyme Characterization of EboD (2-Deoxy-4-epi-scyllo-inosose synthase):

The characterization of EboD activity typically involves the following steps:

-

Cloning and Expression: The eboD gene is cloned into an expression vector, which is then transformed into a suitable host organism, such as E. coli, for protein production.

-

Protein Purification: The expressed EboD protein is purified from the host cell lysate using chromatographic techniques, such as affinity chromatography and size-exclusion chromatography.

-

Enzyme Assay: The catalytic activity of the purified EboD is assayed by incubating the enzyme with its substrate, D-mannose 6-phosphate, in a suitable buffer containing the required cofactor (Co²⁺ or Ni²⁺).

-

Product Identification: The reaction product, 2-Deoxy-4-epi-scyllo-inosose, is identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Kinetic Analysis: Standard enzyme kinetics experiments are performed to determine parameters such as Kₘ and kcat by varying the substrate concentration and measuring the initial reaction rates.

Diagrams

Caption: Biosynthesis of 2-Deoxy-4-epi-scyllo-inosose from D-mannose 6-phosphate.

Part 2: Pulchellin

Introduction

Pulchellin is a type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus.[5][6][7] Like its well-known relatives abrin and ricin, pulchellin is a potent toxin.[8] It is a heterodimeric protein composed of an enzymatic A-chain and a cell-binding B-chain, linked by a disulfide bond.[5][6][8] The high toxicity of pulchellin and its ability to be targeted to specific cells have made it a subject of research for the development of immunotoxins for therapeutic purposes.[7][9][10]

Mechanism of Action

The mechanism of action of pulchellin involves several steps, leading to the inhibition of protein synthesis and subsequent cell death.

-

Cell Binding: The B-chain of pulchellin is a lectin that binds to galactose-containing glycoproteins and glycolipids on the surface of eukaryotic cells.[8] This binding is crucial for the toxin's entry into the cell.

-

Internalization: Following binding, the pulchellin molecule is internalized by the cell through endocytosis.

-

Intracellular Trafficking: The toxin is transported through the endosomal pathway and eventually to the endoplasmic reticulum, from where the A-chain is translocated into the cytosol.

-

Ribosome Inactivation: In the cytosol, the A-chain exhibits its N-glycosylase activity. It specifically targets a single adenine residue (A4324 in rat liver 28S rRNA) within a highly conserved loop of the large ribosomal RNA (rRNA).[8][9] The A-chain cleaves the N-glycosidic bond of this adenine, effectively depurinating the rRNA.[8]

-

Inhibition of Protein Synthesis: The depurination of the rRNA inactivates the ribosome, preventing it from binding to elongation factors.[11] This leads to an irreversible cessation of protein synthesis, ultimately resulting in apoptotic cell death.

Quantitative Data

The toxicity of pulchellin has been quantified both in vitro and in vivo. Different isoforms of pulchellin exhibit varying levels of toxicity.[6]

| Toxin Isoform | IC₅₀ (HeLa cells) | LD₅₀ (Mice) | Reference |

| Pulchellin I (P I) | More Toxic | More Toxic | [6] |

| Pulchellin II (P II) | More Toxic | More Toxic | [6] |

| Pulchellin III (P III) | Less Toxic | Less Toxic | [6] |

| Pulchellin IV (P IV) | Less Toxic | Less Toxic | [6] |

| Recombinant Pulchellin | Not specified | 45 µg/kg | [7] |

Note: Specific IC₅₀ values for the isoforms were not detailed in the search results, only their relative toxicity.

Experimental Protocols

Cytotoxicity Assay:

The cytotoxic effect of pulchellin is commonly assessed using cell viability assays on cultured cell lines, such as HeLa cells.[6]

-

Cell Culture: HeLa cells are cultured in a suitable medium and seeded into 96-well plates.

-

Toxin Treatment: The cells are treated with various concentrations of purified pulchellin isoforms for a specified period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is measured using methods such as the MTS or resazurin assay, which measure metabolic activity, or by using dye exclusion assays with reagents like DRAQ7™ to identify cells with compromised membrane integrity.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of toxin that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Toxicity Assay:

The lethal toxicity of pulchellin is determined in animal models, typically mice.[7]

-

Animal Model: Groups of mice are administered different doses of pulchellin via intraperitoneal injection.

-

Observation: The animals are monitored for a set period (e.g., 48-72 hours) for signs of toxicity and mortality.

-

LD₅₀ Calculation: The median lethal dose (LD₅₀), the dose that is lethal to 50% of the test population, is determined using statistical methods.

Diagrams

Caption: Mechanism of action of Pulchellin, from cell binding to apoptosis.

References

- 1. 2-Deoxy-4- epi- scyllo-inosose (DEI) is the Product of EboD, a Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enzyme-database.org [enzyme-database.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Abrin-Like and Prepropulchellin-Like Toxin Genes and Transcripts Using Whole Genome Sequencing and Full-Length Transcript Sequencing of Abrus precatorius | MDPI [mdpi.com]

- 6. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. OPUS at UTS: Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 11. Survival after an Intentional Ingestion of Crushed Abrus Seeds - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Link Between 2-Deoxy-4-epi-pulchellin and the STAT3 Signaling Pathway Remains Undocumented in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals no direct evidence or studies investigating the interaction between the compound 2-Deoxy-4-epi-pulchellin and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While the STAT3 pathway is a well-established and critical regulator of cellular processes and a prominent target in drug discovery, particularly in oncology, its relationship with 2-Deoxy-4-epi-pulchellin has not been elucidated in published research.

Initial searches for "2-Deoxy-4-epi-pulchellin" did not yield significant results, suggesting it may be a novel, rare, or perhaps a synonym for a compound known by another name. The term "pulchellin" itself is associated with a type 2 ribosome-inactivating protein, a class of toxins with a mechanism of action distinct from the modulation of intracellular signaling pathways like STAT3. Further investigation into chemical databases and scientific repositories for "2-Deoxy-4-epi-pulchellin" also failed to provide substantial information regarding its biological activity or molecular targets.

In contrast, the STAT3 signaling pathway is the subject of extensive research. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This has led to a fervent search for small molecule inhibitors of this pathway. One such inhibitor that appeared in related searches is Galiellalactone . This natural product has been shown to directly inhibit STAT3 activity and is a subject of ongoing research for its therapeutic potential.

Given the absence of data on 2-Deoxy-4-epi-pulchellin, this guide will, for illustrative purposes, outline the established mechanisms of STAT3 signaling and the points at which a hypothetical inhibitor might act. This framework can serve as a template for future research should 2-Deoxy-4-epi-pulchellin or a related compound emerge as a modulator of this critical pathway.

The STAT3 Signaling Pathway: A Primer

The STAT3 signaling cascade is a central node for numerous upstream signals, including cytokines and growth factors. The canonical pathway is initiated by the binding of a ligand to its corresponding receptor on the cell surface.

Figure 1. Canonical STAT3 Signaling Pathway.

Upon ligand binding, receptor-associated Janus kinases (JAKs) become activated and phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphorylated sites serve as docking stations for the SH2 domain of latent, monomeric STAT3 proteins in the cytoplasm. Once recruited, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of two STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in key cellular processes that can contribute to tumorigenesis when dysregulated.

Hypothetical Experimental Workflow for Investigating a Novel STAT3 Inhibitor

Should a compound like 2-Deoxy-4-epi-pulchellin be investigated for its effects on the STAT3 pathway, a standardized series of experiments would be necessary to characterize its mechanism of action.

Figure 2. A typical experimental workflow for characterizing a novel STAT3 inhibitor.

Conclusion

The exploration of novel chemical entities for the modulation of oncogenic signaling pathways is a cornerstone of modern drug discovery. While the STAT3 signaling pathway presents a compelling target, the role of 2-Deoxy-4-epi-pulchellin in this context remains an open question due to a lack of available scientific data. The frameworks presented here for the STAT3 pathway and the experimental validation of its inhibitors can serve as a guide for any future research into this or other novel compounds. Researchers are encouraged to publish their findings to expand the collective knowledge and accelerate the development of new therapeutics. Until such data becomes available, the scientific community can only speculate on the potential relationship between 2-Deoxy-4-epi-pulchellin and STAT3 signaling.

Methodological & Application

2-Desoxy-4-epi-pulchellin experimental protocols

Application Notes and Protocols for Pulchellin

Disclaimer: Initial searches for "2-Deoxy-4-epi-pulchellin" did not yield any results for a compound with this specific name. The following information pertains to pulchellin , a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. It is plausible that "2-Deoxy-4-epi-pulchellin" was a misnomer for pulchellin.

Introduction

Pulchellin is a potent type 2 ribosome-inactivating protein (RIP) that exhibits significant cytotoxicity.[1][2] Like other type 2 RIPs such as ricin and abrin, pulchellin consists of two polypeptide chains, an A-chain with enzymatic activity and a B-chain with lectin properties, linked by a disulfide bond.[1] The B-chain binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the entry of the A-chain into the cell. Once inside, the A-chain acts as an N-glycosidase, specifically removing an adenine residue from the sarcin-ricin loop of the 28S rRNA in the large ribosomal subunit.[3] This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death via apoptosis.

These application notes provide an overview of the biological activities of pulchellin and detailed protocols for its study, aimed at researchers in toxicology, cancer biology, and drug development.

Data Presentation

In Vitro and In Vivo Toxicity of Pulchellin Isoforms

Several isoforms of pulchellin have been isolated, with P I and P II demonstrating higher toxicity than P III and P IV. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) against HeLa cells and the median lethal doses (LD50) in mice.[4]

| Isoform | IC50 (HeLa cells) (ng/mL) | LD50 (Mice) (µg/kg body weight) |

| P I | 0.2 ± 0.05 | 15 |

| P II | 0.3 ± 0.07 | 15 |

| P III | 2.5 ± 0.6 | 50 |

| P IV | 3.0 ± 0.8 | 60 |

Table 1: Cytotoxicity and in vivo toxicity of four pulchellin isoforms. Data sourced from a study on the characterization of pulchellin isoforms.[4]

A recombinant heterodimer of pulchellin (rPAB) has also been shown to be toxic to mice, with an LD50 of 45 µg/kg.[3]

Experimental Protocols

Purification of Pulchellin from Abrus pulchellus Seeds

This protocol describes the isolation of pulchellin isoforms from seeds.[4]

Materials:

-

Abrus pulchellus seeds

-

Phosphate-buffered saline (PBS), pH 7.4

-

Affi-Gel Galactose affinity column

-

0.2 M galactose in PBS

-

Ion-exchange chromatography columns (e.g., Mono Q)

-

Chromatofocusing columns (e.g., Mono P)

-

Dialysis tubing

-

Spectrophotometer

Procedure:

-

Grind defatted Abrus pulchellus seeds to a fine powder.

-

Extract the powder with PBS at 4°C with constant stirring.

-

Centrifuge the extract to remove insoluble debris.

-

Apply the supernatant to an Affi-Gel Galactose affinity column pre-equilibrated with PBS.

-

Wash the column extensively with PBS to remove unbound proteins.

-

Elute the bound pulchellin with 0.2 M galactose in PBS.

-

Monitor the protein elution by measuring absorbance at 280 nm.

-

Pool the protein-containing fractions and dialyze against a low-ionic-strength buffer.

-

Further purify the pulchellin isoforms using ion-exchange and chromatofocusing chromatography.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a general method to determine the cytotoxic effects of pulchellin on cultured cells.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pulchellin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of pulchellin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the pulchellin dilutions. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Ribosome Inactivation Assay (In Vitro Translation)

This assay measures the ability of pulchellin to inhibit protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

Luciferase mRNA (or other suitable reporter mRNA)

-

[35S]-Methionine

-

Pulchellin dilutions

-

TCA (trichloroacetic acid)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up the in vitro translation reaction according to the manufacturer's instructions, including rabbit reticulocyte lysate, amino acid mixture without methionine, and [35S]-methionine.

-

Add varying concentrations of pulchellin to the reaction tubes. Include a no-pulchellin control.

-

Initiate the translation by adding the reporter mRNA.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by placing them on ice.

-

Precipitate the newly synthesized, radiolabeled proteins by adding TCA.

-

Collect the precipitates on glass fiber filters and wash with ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of pulchellin that causes 50% inhibition of protein synthesis (IC50).

Assessment of Apoptosis by Western Blot for Caspase-3 Cleavage

This protocol detects the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells treated with pulchellin

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with pulchellin for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.

Signaling Pathways and Visualizations

Pulchellin, as a ribosome-inactivating protein, induces a cellular stress response known as the ribotoxic stress response. This response is known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and p38. While direct evidence for pulchellin is limited, the following diagrams illustrate the generally accepted pathways for RIPs.

Caption: General mechanism of pulchellin entry and action.

Caption: Putative ribotoxic stress response pathway activated by pulchellin.

References

- 1. mdpi.com [mdpi.com]

- 2. OPUS at UTS: Reducing the Immunogenicity of Pulchellin A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 3. Pulchellin, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of four type 2 ribosome inactivating pulchellin isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Desoxy-4-epi-pulchellin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of 2-Desoxy-4-epi-pulchellin in cell culture experiments, ensuring optimal solubility and minimal solvent-induced cytotoxicity.

Introduction

2-Desoxy-4-epi-pulchellin is a natural compound with demonstrated potent in vitro cytotoxic activities against a range of cancer cell lines, including K562, MCF-7, HeLa, and others, with IC50 values reported to be in the micromolar range.[1] Its potential as an anti-cancer agent makes it a compound of significant interest in pharmacological and oncological research. Proper dissolution and handling are critical for obtaining accurate and reproducible results in cell culture-based assays.

Solubility of 2-Desoxy-4-epi-pulchellin

Successful application of 2-Desoxy-4-epi-pulchellin in cell culture hinges on its effective dissolution. The compound is soluble in several organic solvents.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to cells at low concentrations.

Table 1: Solubility Data for 2-Desoxy-4-epi-pulchellin

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions for cell culture. |

| Chloroform | Soluble[2] | Not suitable for cell culture applications due to high cytotoxicity. |

| Dichloromethane | Soluble[2] | Not suitable for cell culture applications due to high cytotoxicity. |

| Ethyl Acetate | Soluble[2] | Not suitable for cell culture applications. |

| Acetone | Soluble[2] | Not suitable for cell culture applications. |

Experimental Protocols

The following protocols detail the preparation of stock and working solutions of 2-Desoxy-4-epi-pulchellin for use in typical cell culture experiments.

Materials

-

2-Desoxy-4-epi-pulchellin powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture plates/flasks

-

Cells of interest

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The molecular weight of 2-Desoxy-4-epi-pulchellin (C₁₅H₂₂O₃) is approximately 250.34 g/mol .

-

Weighing the Compound: Accurately weigh out 1 mg of 2-Desoxy-4-epi-pulchellin powder and transfer it to a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is advisable to purchase the compound in pre-weighed vials (e.g., 1 mg or 5 mg).

-

Calculating aponet Volume: To create a 10 mM stock solution from 1 mg of the compound, calculate the required volume of DMSO:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 250.34 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 399.46 µL

-

-

Dissolution: Add 399.5 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the 1 mg of 2-Desoxy-4-epi-pulchellin.

-

Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Preparation of Working Solutions in Cell Culture Medium